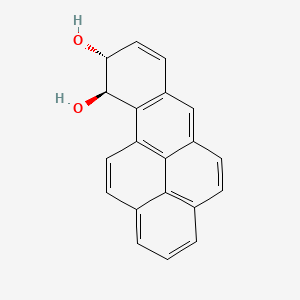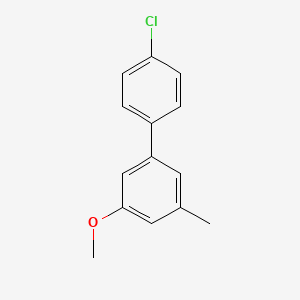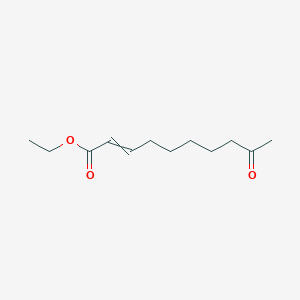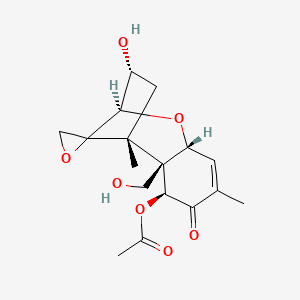
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant with toxic, mutagenic, and carcinogenic properties . This compound is of significant interest due to its role in the metabolic pathways of benzo(a)pyrene and its potential implications in chemical carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene typically involves the oxidation of benzo(a)pyrene. One common method is the fungal oxidation using the filamentous fungus Cunninghamella elegans . This process involves the incubation of benzo(a)pyrene with the fungus, leading to the formation of this compound along with other metabolites .
Industrial Production Methods: The synthesis in a laboratory setting remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides.
Hydroxylation: It can undergo arylhydroxylation, leading to the formation of various hydroxylated metabolites.
Common Reagents and Conditions:
Oxidation: The oxidation reactions often involve cytochrome P-450 and epoxide hydrase enzyme systems.
Hydroxylation: Arylhydroxylation typically occurs in the presence of specific enzymes that facilitate the addition of hydroxyl groups to the aromatic ring.
Major Products:
Oxidation Products: Diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides.
Hydroxylation Products: Various hydroxylated metabolites, including tetrahydroxy derivatives.
Scientific Research Applications
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The compound is metabolized by cytochrome P-450 enzymes to form diol epoxides, which are highly reactive and can interact with DNA . This process is a key step in the carcinogenic pathway of benzo(a)pyrene .
Comparison with Similar Compounds
trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: Another metabolite of benzo(a)pyrene with similar properties and metabolic pathways.
trans-4,5-Dihydroxy-4,5-dihydrobenzo(a)pyrene: A related compound that undergoes similar metabolic transformations.
Uniqueness: trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is unique due to its specific position of hydroxylation and its role in forming diastereomeric epoxides. This specificity influences its reactivity and the types of DNA adducts it forms, distinguishing it from other similar compounds .
Properties
CAS No. |
62600-11-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(9R,10R)-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m1/s1 |
InChI Key |
GHARBPKRUUKTCI-UZLBHIALSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H](C=C5)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5)O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


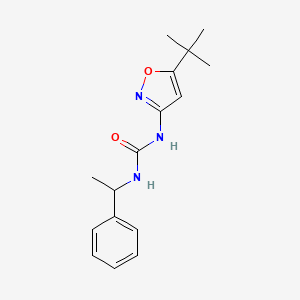
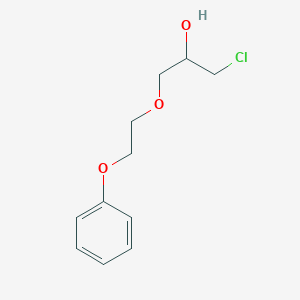
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
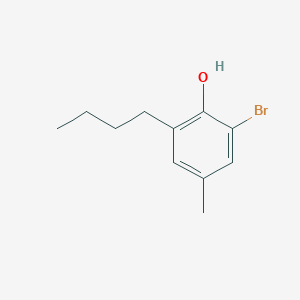
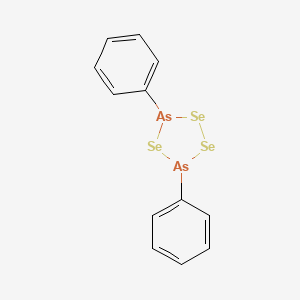
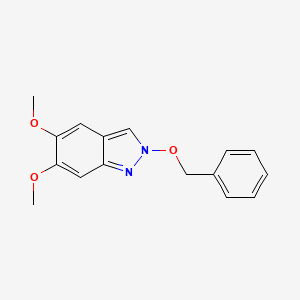
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

